molecular formula C25H31N3O3 B2724917 1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034528-99-7

1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2724917
CAS No.: 2034528-99-7
M. Wt: 421.541
InChI Key: NLAIRRJQOSHMPN-UHFFFAOYSA-N
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Description

1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a complex structure featuring an azetidine ring linked to a piperidine-4-carboxamide moiety, which is a privileged scaffold in drug discovery. The presence of the piperidine-4-carboxamide group is notable, as this fragment is a common feature in bioactive molecules and is considered a metabolically stable bioisostere for other nitrogen-containing heterocycles, often employed to optimize drug-like properties . Furthermore, the 3-(benzyloxy)phenyl group attached via a propanoyl linker suggests potential for target engagement with various enzyme or receptor families. While specific biological data for this exact compound is not currently available in the public scientific literature, its structural architecture indicates it is a high-value intermediate for probing biological systems. Researchers may utilize this compound as a key building block in the synthesis of more complex molecules or as a chemical probe in high-throughput screening campaigns to identify new therapeutic leads. Its complex multi-cyclic structure makes it a relevant candidate for research focused on central nervous system (CNS) targets, given that similar azetidine-containing structures have been investigated as positive allosteric modulators for neurological receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-[3-(3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c26-25(30)21-11-13-27(14-12-21)22-16-28(17-22)24(29)10-9-19-7-4-8-23(15-19)31-18-20-5-2-1-3-6-20/h1-8,15,21-22H,9-14,16-18H2,(H2,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAIRRJQOSHMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Azetidin-3-yl Intermediate

Azetidine derivatives are often synthesized via:

  • Cyclization Reactions : Intramolecular nucleophilic attack on activated intermediates (e.g., bromoamides).
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to stabilize intermediates.

Example from Patent EP4008328A1 :
A Boc-protected azetidine intermediate was prepared via intramolecular urea formation after silylation. The reaction used:

  • Reagents : Boc-protected azetidine precursors, silylating agents (e.g., TBSCl), and coupling agents (e.g., HATU).

Introduction of 3-(3-(Benzyloxy)phenyl)propanoyl Group

The propanoyl group is introduced via:

  • Nucleophilic Acyl Substitution : Reaction of azetidin-3-amine with 3-(3-(benzyloxy)phenyl)propanoyl chloride.
  • Coupling Agents : HATU, EDC, or DCC with DIPEA to facilitate amide bond formation.

Key Steps :

  • Azetidine Activation : Azetidin-3-amine (Boc-protected) is treated with 3-(3-(benzyloxy)phenyl)propanoyl chloride in THF or DMF.
  • Coupling Conditions :
    • Reagents : DIPEA, HATU, RT or 0°C.
    • Yield : Typically 70–90%.

Piperidine-4-carboxamide Coupling

The final step involves coupling the azetidine-propanoyl intermediate with piperidine-4-carboxamide.

Methodology :

  • Deprotection : Removal of Boc groups using TFA or HCl in dioxane to generate the free amine.
  • Amide Bond Formation : Reaction with piperidine-4-carboxylic acid derivatives using:
    • Reagents : HATU, DIPEA, DMF.
    • Conditions : RT, 12–24 hours.

Example from Patent EP2857401B1 :
A piperidine derivative was coupled to a benzyl-protected intermediate via palladium-catalyzed cross-coupling. The reaction used:

  • Catalyst : Pd(PPh3)4.
  • Base : Na2CO3.
  • Solvent : Toluene/EtOH.

Critical Reaction Conditions and Optimization

Intermediate Preparation (Boc-Protected Azetidine)

Step Reagents/Conditions Yield Source
Silylation TBSCl, imidazole, DMF 85%
Intramolecular Urea Formation HATU, DIPEA, DMF 75%
Boc Deprotection TFA/DCM, 0°C → RT 90%

Propanoyl Group Coupling

Parameter Value Significance
Temperature 0°C → RT Prevents racemization
Solvent THF or DMF Ensures solubility
Coupling Agent HATU High efficiency for amide bonds
Reaction Time 12–24 h Completion monitored by TLC

Final Coupling (Piperidine-4-carboxamide)

Step Reagents Conditions Yield
Deprotection TFA/DCM 2 h, 25°C 95%
Amide Coupling HATU, DIPEA, DMF 16 h, 25°C 70–85%

Purification and Characterization

  • Purification : Column chromatography (SiO2, EtOAc/hexanes or DCM/MeOH).
  • Characterization :
    • NMR : 1H and 13C (CDCl3 or DMSO-d6).
    • HRMS : ESI-TOF to confirm molecular weight (C25H31N3O3, [M+H]+ = 422.5).

Challenges and Considerations

  • Azetidine Stability : Susceptible to ring-opening under acidic conditions; requires inert atmospheres during synthesis.
  • Stereochemical Control : Piperidine-4-carboxamide requires enantiopure intermediates to avoid racemization.
  • Benzyl Deprotection : Hydrogenolysis (H2, Pd/C) may be used post-synthesis to remove benzyloxy groups.

Chemical Reactions Analysis

1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression. The exact pathways involved depend on the specific biological context and the molecular targets of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Modifications

The compound’s structural analogs differ in substituents on the azetidine, piperidine, or aryl groups. Below is a comparative analysis of four closely related derivatives:

Compound Molecular Weight (g/mol) Key Structural Features Reported Bioactivity/Safety
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide ~445.5 (calculated) Benzyloxy phenyl propanoyl, azetidine-piperidine carboxamide No direct data; inferred potential for CNS activity due to piperidine-azetidine scaffold
1-(3-{(1E)-2-Cyano-3-[(1,1-dioxidotetrahydro-3-thienyl)amino]-3-oxo-1-propen-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide ~494.5 Cyano-propenyl, pyrido-pyrimidinone, sulfonamide Not reported; sulfonamide group may confer metabolic stability
1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid 318.4 Benzyloxy carbonyl, carboxylic acid substituent Pharmaceutical intermediate; no bioactivity reported
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid 274.4 Benzyl-piperidine, carboxylic acid Acute oral toxicity (Category 4), skin irritation (Category 2)

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints ), the target compound shows moderate similarity (~60–70%) to 1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid (–13) due to shared benzyloxy and piperidine-azetidine motifs. However, its propanoyl-carboxamide side chain reduces similarity to simpler analogs like 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid (~40–50% similarity) .

Structure-Activity Relationship (SAR) Insights

  • Benzyloxy Group : Enhances lipophilicity and may improve blood-brain barrier penetration compared to hydroxylated analogs .
  • Azetidine-Piperidine Scaffold : Conformational rigidity likely optimizes binding to targets like GPCRs or ion channels, as seen in related piperidine drugs .
  • Carboxamide vs. Carboxylic Acid : The carboxamide terminus in the target compound may reduce ionization at physiological pH, improving oral bioavailability compared to carboxylic acid derivatives (e.g., ) .

Biological Activity

The compound 1-(1-(3-(3-(benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS Number: 2034528-99-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H31N3O3C_{25}H_{31}N_{3}O_{3}, with a molecular weight of 421.5 g/mol . The structure features a piperidine ring, an azetidine moiety, and a benzyloxy phenyl group, which may contribute to its biological activity.

Pharmacological Activities

  • Antiviral Activity
    • The compound's structural analogs have shown promising antiviral properties. For instance, derivatives containing piperazine and phenyl groups have been evaluated for their efficacy against various viral strains, including HIV-1 and HSV-1. Studies indicated that modifications in the structure could enhance antiviral potency and reduce cytotoxicity in cell lines such as Vero-76 and MT-4 .
  • Antibacterial and Antifungal Activity
    • Similar compounds in the piperidine family have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. Additionally, antifungal activity has been noted against yeasts like Candida albicans and molds such as Aspergillus niger.
  • Cytotoxicity
    • The cytotoxic effects of this compound were assessed using various cell lines. The half-maximal inhibitory concentration (IC50) values were determined to evaluate the safety profile alongside its efficacy. For example, one study reported an IC50 of 92 μM for a related compound against Vero cells .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Viral Replication : The presence of the piperidine and azetidine rings may facilitate interaction with viral enzymes or receptors, inhibiting replication.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall biosynthesis, leading to cell lysis.
  • Modulation of Cell Signaling Pathways : The compound may also influence signaling pathways related to apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

StudyCompoundActivityFindings
3f (Benzyl derivative)AntiviralModerate protection against CVB-2 and HSV-1; CC50 = 92 μM in Vero cells
Various piperazine derivativesAntibacterialEffective against S. aureus and P. aeruginosa; showed low cytotoxicity
3-Chloro derivativesAnticancerSignificant inhibition of cancer cell proliferation; IC50 values < 50 μM

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